molecular formula C17H20BF3N2O2 B1431318 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole CAS No. 1486485-54-4

1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1431318
CAS No.: 1486485-54-4
M. Wt: 352.2 g/mol
InChI Key: VXFROXLOVQLZJN-UHFFFAOYSA-N
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Description

1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H20BF3N2O2 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions . They can act as boronic acid surrogates, forming carbon-carbon bonds with various organic compounds. The specific targets of “1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole” would depend on the specific context in which it is used.

    Mode of Action

    The tetramethyl-1,3,2-dioxaborolan-2-yl group in “this compound” can undergo a transmetallation reaction with a palladium catalyst, forming a new carbon-carbon bond . This is a key step in Suzuki-Miyaura cross-coupling reactions.

    Biochemical Pathways

    The specific biochemical pathways affected by “this compound” would depend on its targets. Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in the synthesis of biologically active compounds , so they could potentially affect a wide range of biochemical pathways.

    Result of Action

    The molecular and cellular effects of “this compound” would depend on its targets and the biochemical pathways it affects. As a potential intermediate in the synthesis of biologically active compounds , it could have a wide range of effects.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-7-5-12(6-8-13)11-23-10-9-14(22-23)17(19,20)21/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFROXLOVQLZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole
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1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole
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1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole
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1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole

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